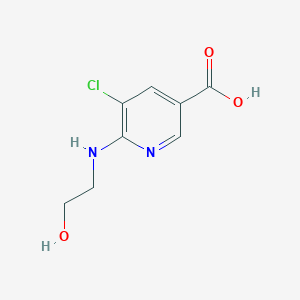
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the 5th position and a hydroxy-ethylamino group at the 6th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-chloronicotinic acid.
Amidation: The 5-chloronicotinic acid is reacted with ethylene diamine under controlled conditions to introduce the hydroxy-ethylamino group at the 6th position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.
Automated Purification Systems: Advanced purification systems such as automated chromatography or crystallization units may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethylamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed from the oxidation of the hydroxy-ethylamino group.
Dechlorinated Compounds: Resulting from the reduction of the chloro group.
Substituted Derivatives: Formed by replacing the chloro group with other nucleophiles.
Scientific Research Applications
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro group may also participate in interactions with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-amino-nicotinic acid: Lacks the hydroxy-ethyl group but has similar structural features.
6-(2-Hydroxy-ethylamino)-nicotinic acid: Lacks the chloro group but retains the hydroxy-ethylamino group.
5-Chloro-nicotinic acid: Lacks the hydroxy-ethylamino group but has the chloro group at the 5th position.
Uniqueness
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid is unique due to the presence of both the chloro and hydroxy-ethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
5-chloro-6-(2-hydroxyethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-3-5(8(13)14)4-11-7(6)10-1-2-12/h3-4,12H,1-2H2,(H,10,11)(H,13,14) |
InChI Key |
VJOBRONVTFDLGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















